2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid is a synthetic compound often used in the field of organic chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the coupling reactions.
Preparation Methods
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the alkyne group, using reagents like sodium azide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and bases such as triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
Fmoc-Lysine: Used in peptide synthesis with a lysine residue.
Fmoc-Valine: Used in peptide synthesis with a valine residue.
Fmoc-Alanine: Used in peptide synthesis with an alanine residue.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOKSWZUJXKQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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